![molecular formula C25H19ClN4O2S B2387909 N-(2-chlorobenzyl)-2-[(3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]acetamide CAS No. 1053106-40-3](/img/structure/B2387909.png)
N-(2-chlorobenzyl)-2-[(3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]acetamide
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Description
N-(2-chlorobenzyl)-2-[(3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]acetamide is a useful research compound. Its molecular formula is C25H19ClN4O2S and its molecular weight is 474.96. The purity is usually 95%.
BenchChem offers high-quality N-(2-chlorobenzyl)-2-[(3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chlorobenzyl)-2-[(3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
Compounds structurally related to "N-(2-chlorobenzyl)-2-[(3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]acetamide" have been synthesized and evaluated for their anticancer potential. For instance, novel N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides have shown significant in vitro anticancer activity, particularly against non-small cell lung and CNS cancer cell lines (Berest et al., 2011). Similarly, substituted 2-[(2-oxo-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]acetamides with thiazole and thiadiazole fragments demonstrated potent anticancer effects, especially against colon cancer, melanoma, and ovarian cancer cell lines (Kovalenko et al., 2012).
Anticonvulsant Activity
Research on quinazoline analogs has identified several compounds with promising anticonvulsant activity. These compounds were found to act as GABAA receptor agonists, offering protection against PTZ-induced seizures. Notably, certain quinazolinone analogs demonstrated effectiveness with significant protective indices, highlighting their potential as anticonvulsant agents (El-Azab et al., 2012).
Antibacterial Activity
Studies have also explored the antibacterial potential of quinazolinone derivatives. A novel series of 2-[(4-oxo-2-thioxo-1,4-dihydro-3(2H)-quinazolinyl)acetamides was synthesized, showing considerable cytotoxicity against bacterial strains. This research underscores the versatility of quinazolinone derivatives in combating microbial infections, besides their anticancer and anticonvulsant applications (Bunyatyan et al., 2020).
properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[(3-oxo-2-phenyl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClN4O2S/c26-19-12-6-4-10-17(19)14-27-21(31)15-33-25-28-20-13-7-5-11-18(20)23-29-22(24(32)30(23)25)16-8-2-1-3-9-16/h1-13,22H,14-15H2,(H,27,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTPIJVLVWFOPCH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC(=O)NCC5=CC=CC=C5Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClN4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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